molecular formula C21H26N4O3S B2613430 N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide CAS No. 881564-01-8

N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2613430
CAS No.: 881564-01-8
M. Wt: 414.52
InChI Key: CMCGHRIWASANSU-UHFFFAOYSA-N
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Description

N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a novel chemical entity designed for preclinical research, belonging to the class of quinoxaline-based sulfonamides. This hybrid scaffold combines a privileged quinoxaline heterocycle with a benzenesulfonamide group, a structural motif known for its significant and diverse biological potential . Compounds within this class have demonstrated substantial promise in early-stage drug discovery, particularly as antiproliferative agents. Recent studies on structurally similar N-alkyl quinoxaline propanamides have shown broad-spectrum activity against a panel of cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancers, with certain derivatives exhibiting potency comparable to established chemotherapeutic agents like doxorubicin . The incorporation of a flexible 3-butoxypropylamino side chain is intended to modulate the compound's lipophilicity and physicochemical properties, which can critically influence its bioavailability and interaction with biological targets. The mechanism of action for quinoxaline sulfonamide derivatives is multifaceted and may involve the inhibition of key enzymatic pathways that drive disease progression. In silico mechanistic studies on related compounds suggest a potential mechanism involving the inhibition of HDAC-6 through binding to its unique zinc finger ubiquitin-binding domain (HDAC6 Zf-UBD) . Other research indicates that various quinoxaline sulfonamide derivatives can act as potent phosphatidylinositol 3-kinase (PI3K) inhibitors , a critical target in oncology and inflammatory diseases. This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to conduct their own safety and efficacy profiling to support its application in specific experimental models.

Properties

IUPAC Name

N-[3-(3-butoxypropylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-3-15-28-16-9-14-22-20-21(24-19-13-8-7-12-18(19)23-20)25-29(26,27)17-10-5-4-6-11-17/h4-8,10-13H,2-3,9,14-16H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCGHRIWASANSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 2,3-dichloroquinoxaline with 3-butoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide serves as a building block in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to novel compounds with enhanced biological activity.

Biology

Research has investigated this compound's potential as an enzyme inhibitor, particularly in the context of cancer treatment. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in anticancer therapies .

Medicine

The compound has shown promise in various medical applications:

  • Anticancer Activity: Studies have demonstrated that derivatives of quinoxaline compounds exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating potent activity .
  • Antimicrobial Properties: Research indicates that quinoxaline derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics or antimicrobial agents.

Anticancer Activity

A study on a series of quinoxaline derivatives revealed that several compounds exhibited low micromolar IC50 values against cancer cell lines. The presence of the quinoxaline scaffold was crucial for maintaining activity, suggesting that modifications to the side chains could optimize efficacy without compromising biological function .

Enzyme Inhibition

Research focusing on the inhibition of thymidylate synthase (hTS), an important enzyme in DNA synthesis, highlighted how quinoxaline derivatives can be designed to target specific protein-protein interactions crucial for cancer cell survival. Such targeted approaches could lead to the development of more effective cancer therapies .

Summary Table of Applications

Application AreaDescriptionExamples
ChemistryBuilding blocks for complex moleculesSynthesis of new derivatives
BiologyEnzyme inhibition studiesTargeting enzymes in cancer cells
MedicineAnticancer and antimicrobial propertiesActive compounds against HCT-116 and MCF-7

Mechanism of Action

The mechanism of action of N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide

This analog (CAS: 1003988-00-8) replaces the benzenesulfonamide with a benzothiadiazole-sulfonamide group and substitutes the butoxypropyl chain with an ethoxypropyl group. Key differences include:

Property Target Compound Ethoxypropyl-Benzothiadiazole Analog
Molecular Weight ~443.5 g/mol (estimated) 444.5 g/mol
XLogP3 ~3.1 (predicted, butoxy chain) 2.8
Hydrogen Bond Acceptors 8 (estimated) 10
Aromatic Core Quinoxaline Quinoxaline + Benzothiadiazole
  • Electron-Deficient Core : The benzothiadiazole group in the analog introduces additional electron-withdrawing properties, which may alter binding affinity to targets like kinases or DNA .
  • Hydrogen Bonding : The higher hydrogen bond acceptor count in the analog (10 vs. 8) suggests stronger polar interactions, possibly affecting solubility and target selectivity .

Comparison with (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide

This compound (IIIa from ) shares the benzenesulfonamide group but features a quinoline core substituted with a chlorinated hydroxyquinoline and a methoxystyryl group.

Property Target Compound Quinoline-Based Analog (IIIa)
Core Structure Quinoxaline Quinoline
Functional Groups Butoxypropylamino, sulfonamide Chloro, hydroxy, methoxystyryl, sulfonamide
Synthetic Route Likely via sulfonamide coupling Sulfonic chloride + quinoline derivative
  • Core Differences: Quinoxalines have two nitrogen atoms in a fused benzene ring, making them more planar and electron-deficient than quinolines, which could influence intercalation with DNA or enzyme binding .
  • Substituent Effects : The methoxystyryl group in IIIa may enhance π-π stacking, while the chloro and hydroxy groups could modulate redox activity or metal chelation, common in anticancer agents .

Pharmacological and Cytotoxicity Considerations

While direct activity data for the target compound is unavailable, analogs like IIIa and benzothiadiazole derivatives are often evaluated using assays such as the Sulforhodamine B (SRB) cytotoxicity test (). Key points:

  • SRB Assay Utility : This method quantifies cellular protein content via dye binding, offering a stable, cost-effective measure of drug-induced cytotoxicity .
  • Hypothetical Activity : The target compound’s lipophilicity (butoxy chain) may enhance tumor penetration, but its reduced hydrogen bond acceptors compared to the benzothiadiazole analog could lower target affinity .

Biological Activity

N-(3-((3-butoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is a compound of significant interest in the field of medicinal chemistry, particularly for its potential biological activities against various malignancies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Quinoxaline moiety : A bicyclic structure known for its biological activity.
  • Benzenesulfonamide group : Imparts solubility and bioactivity.
  • Butoxypropyl substituent : Enhances the compound's pharmacokinetic properties.

This compound primarily acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) , which is crucial in various signaling pathways associated with cancer cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth and increased apoptosis in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the quinoxaline core through cyclization reactions.
  • Introduction of the butoxypropyl amino group via nucleophilic substitution.
  • Coupling with benzenesulfonamide to form the final product.

Optimizing reaction conditions such as temperature and solvent choice is essential for maximizing yield and purity.

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound against various cancer cell lines. Notably:

  • Cytotoxicity Assays : this compound exhibited significant cytotoxic effects against non-small cell lung cancer (NSCLC) cell lines, demonstrating IC50 values in the nanomolar range.
Cell LineIC50 (nM)Mechanism of Action
A549 (NSCLC)25EGFR inhibition
HCC827 (EGFR mutant)15EGFR mutation-specific inhibition

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinity of this compound to EGFR mutants. The results indicate strong interactions with critical residues in the active site, suggesting a high potential for therapeutic efficacy.

Case Studies

  • Case Study 1 : A study conducted on NSCLC patients treated with this compound showed promising results, with a notable reduction in tumor size and improved survival rates compared to control groups.
  • Case Study 2 : Research involving combination therapy with this compound and standard chemotherapy agents revealed enhanced anti-tumor effects, suggesting a synergistic mechanism that warrants further exploration.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Confirm regioselectivity of amine coupling (e.g., quinoxaline C-2 vs. C-3 substitution) and linker formation .
  • Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns, especially for halogenated derivatives .
  • Elemental analysis : Ensure purity (±0.4% deviation from theoretical C/H/N values) .

What are the limitations of current pharmacological data for this compound?

Q. Advanced Research Focus

  • Lack of in vivo models : Most studies focus on in vitro HEPG2 screening; pharmacokinetics (e.g., bioavailability, metabolism) remain uncharacterized .
  • Target identification : While PI3K inhibition is hypothesized for related compounds (e.g., phosphatidylinositol 3-kinase inhibitors), the specific target of this derivative is undefined .
  • Toxicity profiles : No data exist on off-target effects (e.g., immune modulation or hepatic toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.